Cas no 939-53-7 (N-(2-Aminoethyl)nicotinamide)

N-(2-Aminoethyl)nicotinamide structure
N-(2-Aminoethyl)nicotinamide structure
Product Name:N-(2-Aminoethyl)nicotinamide
CAS No:939-53-7
MF:C8H11N3O
MW:165.192441225052
CID:1073714
PubChem ID:571799
Update Time:2025-04-23

N-(2-Aminoethyl)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Aminoethyl)nicotinamide
    • N-(2-Amino-ethyl)-nicotinamide dihydrochloride
    • N-(2-AMINOETHYL)NICOTINAMIDE X2HCL
    • EN300-40006
    • SCHEMBL732195
    • N-(2-Aminoethyl)nicotinamide di-hcl
    • SG-1842
    • AKOS000140927
    • 3-Pyridinecaboxylamide, N-[2-aminoethyl]-
    • 3-Pyridinecarboxamide, N-(2-aminoethyl)-
    • CS-0248504
    • Z259720702
    • 939-53-7
    • DTXSID70239865
    • N-(2-Amino-ethyl)-nicotinamide
    • BB 0237437
    • 3-Pyridinecarboxamide, N-[2-aminoethyl]-
    • SG 1842
    • N-(2-Aminoethyl)nicotinamide #
    • CHEMBL3787646
    • N-(2-aminoethyl)pyridine-3-carboxamide
    • aminoethyl nicotinamide
    • MFCD03724093
    • BAS 03370409
    • N-(2-amino-ethyl)-nicotinamide, AldrichCPR
    • N-(2-aminoethyl)-3-pyridinecarboxamide
    • STL490816
    • DB-143612
    • ALBB-016292
    • DTXCID20162356
    • MDL: MFCD03724093
    • Inchi: 1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12)
    • InChI Key: RTIXFTKDETURTM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CC=1)NCCN

Computed Properties

  • Exact Mass: 165.090211983g/mol
  • Monoisotopic Mass: 165.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 68Ų

N-(2-Aminoethyl)nicotinamide Pricemore >>

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Additional information on N-(2-Aminoethyl)nicotinamide

N-(2-Aminoethyl)nicotinamide (CAS 939-53-7): A Versatile Compound with Multidisciplinary Applications

N-(2-Aminoethyl)nicotinamide (CAS 939-53-7), also known as nicotinamide aminoethyl derivative, is an important organic compound that has gained significant attention in various scientific and industrial fields. This molecule combines the structural features of nicotinamide (a form of vitamin B3) with an aminoethyl functional group, creating unique chemical properties that make it valuable for multiple applications.

The compound's molecular formula is C8H11N3O, with a molecular weight of 165.19 g/mol. Its structure features a pyridine ring from the nicotinamide moiety connected to an ethylenediamine derivative, giving it both hydrophilic and lipophilic characteristics. This balanced amphiphilic nature contributes to its excellent solubility profile, being soluble in water as well as many organic solvents, which is particularly important for formulation development in various industries.

In recent years, N-(2-Aminoethyl)nicotinamide research has been trending in scientific literature due to its potential role in cellular metabolism modulation. Many researchers are investigating its possible effects on NAD+ biosynthesis, which is currently a hot topic in longevity and metabolic health research. The compound's structural similarity to nicotinamide riboside, a popular supplement ingredient, has sparked interest in its potential biological activities.

The synthesis of 939-53-7 compound typically involves the reaction between nicotinoyl chloride and ethylenediamine under controlled conditions. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, aligning with current green chemistry principles that are highly valued in today's chemical industry.

From an industrial perspective, N-(2-Aminoethyl)nicotinamide applications span multiple sectors. In the cosmetic industry, it's being explored as a potential active ingredient due to its structural relationship to niacinamide, which is known for its skin-beneficial properties. Some preliminary studies suggest it might influence skin barrier function and cellular energy metabolism, making it interesting for anti-aging formulations.

In material science, the aminoethyl nicotinamide derivative has shown promise as a building block for functional polymers. Its ability to form coordination complexes with various metals makes it potentially useful in creating advanced materials with specific electronic or catalytic properties. Researchers are particularly interested in its potential applications in organic electronics and sensor technologies.

The compound's safety profile has been subject to increasing scrutiny as its applications expand. Current toxicological studies on CAS 939-53-7 suggest it has low acute toxicity, but comprehensive evaluations are ongoing. This aligns with the growing demand for thorough safety assessments of chemical compounds in all application areas, especially those intended for human use.

Market analysis indicates growing interest in N-(2-Aminoethyl)nicotinamide suppliers and manufacturers. The global market for specialty chemicals like this is projected to expand, driven by increasing research activities and potential new applications. Quality standards for 939-53-7 material have become more stringent, with HPLC purity of ≥98% now being the industry benchmark for research-grade material.

From a regulatory standpoint, nicotinamide aminoethyl compound is generally regarded as non-hazardous under normal handling conditions. However, proper laboratory safety protocols should always be followed when working with any chemical substance. The compound's regulatory status may vary by region and intended use, so potential users should consult appropriate guidelines for their specific applications.

Recent advances in analytical methods for N-(2-Aminoethyl)nicotinamide characterization have improved quality control processes. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry now allow for precise quantification and impurity profiling, ensuring consistent product quality for research and industrial applications.

The future outlook for CAS 939-53-7 compound appears promising, with several potential growth areas. In biotechnology, researchers are exploring its use in enzyme cofactor systems and biocatalysis. The pharmaceutical sector continues to investigate its potential pharmacological properties, though no therapeutic claims can be made at this stage without further clinical evidence.

Environmental considerations for N-(2-Aminoethyl)nicotinamide production and use have become increasingly important. The chemical industry is focusing on developing more sustainable synthesis routes and evaluating the compound's environmental fate and biodegradability, responding to the growing demand for eco-friendly chemical solutions.

For researchers working with this compound, proper storage conditions are essential to maintain stability. 939-53-7 chemical should typically be stored in a cool, dry place, protected from light and moisture. These handling recommendations are particularly important for maintaining the compound's integrity in long-term research projects.

The scientific literature on aminoethyl nicotinamide derivatives continues to grow, with new studies published regularly. Current research trends focus on understanding its potential interactions with biological systems and exploring novel applications in materials science. This expanding knowledge base contributes to the compound's increasing relevance across multiple disciplines.

In conclusion, N-(2-Aminoethyl)nicotinamide (CAS 939-53-7) represents an interesting case study in how modifying basic biomolecules can yield compounds with diverse potential applications. Its unique structural features and growing research interest position it as a compound worth watching in both scientific and industrial contexts. As research progresses, we may discover even more applications for this versatile molecule across various fields of science and technology.

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